molecular formula C9H8FN B115603 2-Fluoro-1-methyl-1H-indole CAS No. 144951-50-8

2-Fluoro-1-methyl-1H-indole

Cat. No.: B115603
CAS No.: 144951-50-8
M. Wt: 149.16 g/mol
InChI Key: DPFWUAYMRGTMAM-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-1H-indole typically involves the Fischer indole synthesis method. This method includes the reaction of 2-fluorophenylhydrazine hydrochloride with a suitable ketone, such as butanone, in the presence of an acid catalyst like methanesulfonic acid. The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, such as indole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfonyl chlorides are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indole derivatives.

    Oxidation: Products include carboxylic acids and other oxidized forms.

    Reduction: Products include indoline and other reduced derivatives.

Scientific Research Applications

2-Fluoro-1-methyl-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and interact with nucleic acids, contributing to its diverse biological activities .

Comparison with Similar Compounds

    2-Fluoroindole: Lacks the methyl group, resulting in different chemical and biological properties.

    1-Methylindole: Lacks the fluorine atom, affecting its reactivity and biological activity.

    2-Methylindole: Lacks the fluorine atom and has a different substitution pattern, leading to distinct properties.

Uniqueness: 2-Fluoro-1-methyl-1H-indole is unique due to the combined presence of both fluorine and methyl groups, which significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, while the methyl group affects its solubility and interaction with biological targets .

Properties

IUPAC Name

2-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFWUAYMRGTMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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